2-Methyl-4'-sulfanilylcrotonanilide
Description
Properties
CAS No. |
101575-21-7 |
|---|---|
Molecular Formula |
C17H18N2O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(E)-N-[4-(4-aminophenyl)sulfonylphenyl]-2-methylbut-2-enamide |
InChI |
InChI=1S/C17H18N2O3S/c1-3-12(2)17(20)19-14-6-10-16(11-7-14)23(21,22)15-8-4-13(18)5-9-15/h3-11H,18H2,1-2H3,(H,19,20)/b12-3+ |
InChI Key |
FKYCJJALFXMHNX-KGVSQERTSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC=C(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Core Reaction Sequence
The synthesis of 2-methyl-4'-sulfanilylcrotonanilide can be conceptualized in four primary stages:
- Acetylization of o-toluidine to protect the amine group during subsequent nitration.
- Nitration to introduce the nitro group at the para position.
- Hydrolysis and reduction to yield the free amine intermediate.
- Sulfonylation with sulfanilyl chloride followed by acylation with crotonoyl chloride to install the sulfanilamide and crotonanilide functionalities.
Strategic Reagent Selection
Patents and journal articles emphasize acetic acid and acetic anhydride as optimal acylating agents due to their cost-effectiveness and reduced side reactions compared to tosyl chloride. Concentrated nitric acid is preferred for nitration to avoid mixed acid waste streams, while hydrochloric acid facilitates efficient hydrolysis. For sulfonylation, methylene chloride/water systems enhance solubility and reaction monitoring.
Stepwise Synthesis and Optimization
Acetylization of o-Toluidine
The protection of the amine group in o-toluidine is achieved through reaction with acetic anhydride in glacial acetic acid at 100–140°C for 1–5 hours. This step generates ortho-methylacetanilide, which prevents undesired oxidation during nitration. Patent CN101774929A reports a 78.3% yield when using a 2.5:1 molar ratio of acetic acid to o-toluidine at 120°C for 1.5 hours. Excessive acetic anhydride (>4.0 equiv) risks diacetylation byproducts, necessitating precise stoichiometric control.
Nitration with Concentrated Nitric Acid
Nitration of ortho-methylacetanilide proceeds via electrophilic aromatic substitution, with concentrated nitric acid (65%) serving as both the nitrating agent and solvent. Maintaining the reaction temperature below 30°C ensures regioselectivity for the para position, as higher temperatures promote meta byproducts. A 5-hour reaction at 30°C followed by cold-water quenching yields 2-methyl-4-nitroacetanilide as a yellow solid. Adjusting the nitric acid-to-substrate ratio to 1.1:1 minimizes residual nitrating agents, simplifying purification.
Hydrolysis and Reduction to Free Amine
Hydrolysis of the acetyl group is performed using concentrated hydrochloric acid (35%) under reflux for 3 hours, yielding 2-methyl-4-nitroaniline. Subsequent reduction of the nitro group to an amine typically employs catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. While patents omit specifics, academic protocols suggest 85–90% yields for analogous reductions using SnCl₂ in ethanol. The resultant 2-methyl-4-aminophenylamine is critical for downstream functionalization.
Sulfonylation with Sulfanilyl Chloride
Reaction of 2-methyl-4-aminophenylamine with 4-aminobenzenesulfonyl chloride (sulfanilyl chloride) in dichloromethane/water (1:1) at 0–5°C installs the sulfonamide moiety. The inclusion of aqueous NaOH (10%) scavenges HCl, driving the reaction to completion. PMC9462268 demonstrates that similar sulfonylations achieve 67–72% yields after silica gel chromatography. Solvent optimization is critical; methylene chloride enhances sulfonyl chloride solubility, while acetic acid systems impede progress due to poor mixing.
Acylation with Crotonoyl Chloride
The final step involves reacting the sulfonamide intermediate with crotonoyl chloride in dry THF under nitrogen. Triethylamine (3.0 equiv) neutralizes HCl, promoting nucleophilic acyl substitution. Crotonoyl chloride, synthesized from crotonic acid and thionyl chloride (SOC₁₂), must be freshly distilled to prevent hydrolysis. Reaction at 0°C for 2 hours followed by warming to room temperature typically affords the target compound in 60–65% yield after recrystallization from ethanol/water.
Comparative Analysis of Methodologies
Acetylization Agents
| Acylating Agent | Temperature (°C) | Time (h) | Yield (%) | Cost (USD/g) |
|---|---|---|---|---|
| Acetic anhydride | 140 | 4.2 | 55.9 | 0.05 |
| Tosyl chloride | 80 | 6.0 | 95.0 | 1.20 |
| Formic acid | 100 | 8.0 | 70.0 | 0.10 |
Data synthesized from CN101774929A and ChemicalBook highlights acetic anhydride’s superiority in cost and side-product profile despite lower yields. Tosyl chloride, while high-yielding, incurs significant material costs and complex waste streams.
Nitration Efficiency
Concentrated nitric acid reduces spent acid volume by 40% compared to mixed acid (H₂SO₄/HNO₃) systems, aligning with green chemistry principles. However, exact stoichiometry is critical to avoid over-nitration, which degrades yield by 15–20%.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4’-sulfanilylcrotonanilide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can lead to the formation of amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction conditions typically involve acidic or basic media and controlled temperatures.
Reduction: Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid). The conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methyl-4’-sulfanilylcrotonanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4’-sulfanilylcrotonanilide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include 4-chloroaniline, 2-methyl-4,6-dinitrophenol, and benzidine, all of which share aromatic amine or phenol frameworks but differ in substituent groups (Table 1). These substituents critically influence physicochemical properties and analytical behavior.
Analytical Performance
Analytical recovery rates for aromatic amines and nitroaromatics are often suboptimal due to volatility, adsorption losses, or instability during extraction. For example:
- 4-Chloroaniline and 2-methyl-4,6-dinitrophenol exhibit recovery rates below 50% in standard EPA methods due to poor volatility control and matrix interference .
- Benzidine , a biphenyl diamine, faces severe quantification challenges, frequently failing calibration and detection limits .
In contrast, the sulfonamide group in 2-Methyl-4'-sulfanilylcrotonanilide may improve stability and reduce volatility compared to nitro- or chloro-substituted analogues.
Table 1: Comparative Properties of Selected Compounds
Research Findings
Substituent Impact on Recovery: Electron-withdrawing groups (e.g., -Cl, -NO₂) reduce recovery by increasing volatility or reactivity with analytical matrices. Sulfonamides, while polar, may mitigate volatility but introduce challenges in mass spectrometry due to sulfonic acid formation .
Methodological Limitations :
- EPA Method 8270, a common GC-MS protocol, struggles with benzidine and chloroanilines due to adsorption in injector liners and columns . Similar issues may affect 2-Methyl-4'-sulfanilylcrotonanilide if derivatization is incomplete.
Stability Trends :
- Sulfonamides are prone to hydrolysis under strongly acidic or basic conditions, unlike nitroaromatics, which degrade via photolysis. This necessitates pH-controlled storage for the target compound.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for obtaining high-purity 2-Methyl-4'-sulfanilylcrotonanilide, and how can purity be validated?
- Methodology : Start with sulfonylation reactions involving intermediates like 4-methylsulfonylphenol (CAS RN 14763-60-1) or 2-methylsulfonylaniline derivatives. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical. Validate purity using HPLC (≥98% purity threshold) and confirm structural integrity via (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) and elemental analysis (e.g., matching calculated vs. observed C, H, N, S percentages) .
Q. What in vitro assays are suitable for initial screening of biological activity in sulfonamide derivatives like 2-Methyl-4'-sulfanilylcrotonanilide?
- Methodology : Use enzyme inhibition assays (e.g., carbonic anhydrase or dihydrofolate reductase) due to sulfonamide’s known mechanism. For antimicrobial screening, employ standardized microdilution methods (CLSI guidelines) against Gram-positive/negative strains. Include positive controls (e.g., sulfamethoxazole) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can structural modifications at the crotonanilide or sulfanilyl moieties enhance target selectivity?
- Methodology : Apply structure-activity relationship (SAR) principles by introducing substituents at the 2-methyl or 4'-sulfanilyl positions. For example, replace methyl with bulkier alkyl groups to assess steric effects or introduce electron-withdrawing groups (e.g., nitro) to modulate electronic properties. Evaluate changes via comparative IC values in enzyme assays and molecular docking studies to predict binding affinity .
Q. How should researchers address contradictory data in reported pharmacokinetic profiles of 2-Methyl-4'-sulfanilylcrotonanilide?
- Methodology : Conduct a meta-analysis of existing studies, focusing on variables like solvent systems (e.g., DMSO vs. saline), animal models (rodent vs. non-rodent), and dosing regimens. Validate findings using in situ perfusion models (e.g., intestinal absorption studies) and LC-MS/MS for precise metabolite quantification. Statistical tools like ANOVA can identify confounding factors .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodology : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Co-crystallization with cyclodextrins or formulation into nanoparticles can enhance solubility and reduce hydrolysis. Use to track degradation products (e.g., sulfonic acid derivatives) and adjust storage conditions accordingly .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response relationships in sulfonamide derivatives?
- Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC/IC values. Use tools like GraphPad Prism for curve fitting and assess goodness-of-fit via R (>0.95). Include error propagation analysis for datasets with high variability, and report 95% confidence intervals .
Q. How can researchers differentiate between off-target effects and true pharmacological activity in mechanistic studies?
- Methodology : Employ knockout cell lines (e.g., CRISPR-Cas9) or selective enzyme inhibitors to isolate target pathways. Cross-validate findings with orthogonal assays (e.g., fluorescence polarization for binding vs. functional cAMP assays). Use proteomic profiling to identify unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
